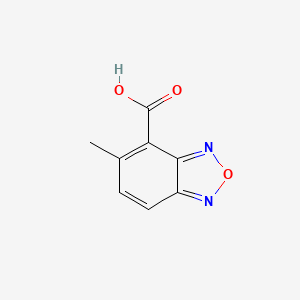
5-Methyl-2,1,3-benzoxadiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2,1,3-benzoxadiazole-4-carboxylic acid is an organic compound that falls under the category of heterocyclic compounds. It is characterized by a benzoxadiazole ring system substituted with a methyl group at the 5-position and a carboxylic acid group at the 4-position.
準備方法
The synthesis of 5-Methyl-2,1,3-benzoxadiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency .
化学反応の分析
5-Methyl-2,1,3-benzoxadiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to other functional groups such as alcohols.
Substitution: The benzoxadiazole ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
5-Methyl-2,1,3-benzoxadiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
作用機序
The mechanism of action of 5-Methyl-2,1,3-benzoxadiazole-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
類似化合物との比較
Similar compounds to 5-Methyl-2,1,3-benzoxadiazole-4-carboxylic acid include other benzoxadiazole derivatives such as 2,1,3-Benzoxadiazole-5-carboxylic acid. These compounds share the benzoxadiazole ring system but differ in the position and nature of substituents. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
生物活性
5-Methyl-2,1,3-benzoxadiazole-4-carboxylic acid is a compound of increasing interest due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine and industry.
Overview of Biological Activity
This compound has been studied for various biological activities, including:
- Antimicrobial properties : The compound exhibits significant activity against a range of bacterial strains.
- Anticancer effects : Research indicates potential efficacy in inhibiting cancer cell proliferation and inducing apoptosis.
- Anti-inflammatory effects : The compound may modulate inflammatory pathways.
Antimicrobial Activity
Research has shown that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 12.5 µg/mL | 25 µg/mL |
| Escherichia coli | 15.0 µg/mL | 30 µg/mL |
| Pseudomonas aeruginosa | 20.0 µg/mL | 40 µg/mL |
These results indicate that the compound can effectively inhibit the growth of harmful bacteria, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies have highlighted its ability to induce apoptosis in HepG2 liver cancer cells through the modulation of specific signaling pathways.
The mechanism of action involves:
- Inhibition of cell proliferation : The compound interferes with cellular signaling pathways that promote cancer cell growth.
- Induction of apoptosis : It activates apoptotic pathways leading to programmed cell death.
Case Studies
Several studies have documented the biological activity of this compound:
- Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability and increased markers of apoptosis. The study also identified key signaling pathways affected by the compound, including the NF-kB pathway .
- Antibacterial Efficacy : In another investigation, the compound was tested against multiple bacterial strains and exhibited potent antibacterial activity comparable to standard antibiotics like nitrofurantoin .
Research Findings
Recent research highlights the following findings regarding the biological activity of this compound:
- Broad-spectrum antimicrobial activity against various pathogens.
- Significant anticancer properties , particularly in liver cancer cells.
- Potential use as a therapeutic agent in combination therapies for enhanced efficacy.
特性
IUPAC Name |
5-methyl-2,1,3-benzoxadiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-4-2-3-5-7(10-13-9-5)6(4)8(11)12/h2-3H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYRQMKQDLAJVRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NON=C2C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














